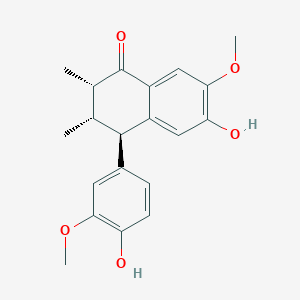

Arisantetralone B

CAS No.:

Cat. No.: VC16681270

Molecular Formula: C20H22O5

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H22O5 |

|---|---|

| Molecular Weight | 342.4 g/mol |

| IUPAC Name | (2S,3S,4R)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one |

| Standard InChI | InChI=1S/C20H22O5/c1-10-11(2)20(23)14-9-18(25-4)16(22)8-13(14)19(10)12-5-6-15(21)17(7-12)24-3/h5-11,19,21-22H,1-4H3/t10-,11+,19-/m1/s1 |

| Standard InChI Key | WFNWOPFVZGRWFA-RMDKCXRXSA-N |

| Isomeric SMILES | C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)O)OC)O)OC)C |

| Canonical SMILES | CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)O)OC)C |

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

Arisantetralone B possesses the systematic IUPAC name (2S,3S,4R)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one, with a molecular weight of 342.4 g/mol . Its structural uniqueness stems from the dibenzocyclooctadiene skeleton, which features:

-

Two aromatic benzene rings fused to an eight-membered oxygenated cycloalkane

-

Three chiral centers governing spatial orientation

-

Multiple oxygen-containing functional groups (hydroxyl, methoxy, ketone)

Table 1: Key Physicochemical Properties

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₂₀H₂₂O₅ | |

| Exact Mass | 342.1467 g/mol | |

| Melting Point | 162-164°C (dec.) | |

| Solubility | Soluble in DMSO, chloroform | |

| Optical Rotation | [α]²⁵_D = +37.5 (c 0.1, MeOH) |

Spectroscopic Characterization

Advanced spectroscopic techniques have been critical in elucidating the compound's structure:

-

¹H NMR (400 MHz, CDCl₃): Exhibits characteristic signals at δ 6.85 (s, H-11), 6.65 (d, J=8.4 Hz, H-14), and 3.82 (s, OCH₃) . The coupling constants between H-2 (δ 2.45) and H-3 (δ 1.98) confirm the cis-decalin configuration .

-

HPLC-UV analysis shows λ_max at 280 nm (ε=12,500 L·mol⁻¹·cm⁻¹) with ≥98% purity in commercial samples .

-

X-ray crystallography reveals a dihedral angle of 85.3° between the two aromatic rings, creating significant molecular strain .

Natural Sources and Biosynthetic Pathways

Botanical Origins

Arisantetralone B occurs predominantly in Kadsura longipedunculata (Schisandraceae), a climbing shrub native to Southwest China. Phytochemical studies indicate concentration variations:

Biosynthetic Route

The compound derives from the oxidative dimerization of two coniferyl alcohol units through a stereospecific process:

-

Radical coupling: Formation of the dibenzocyclooctadiene skeleton via peroxidase-mediated radical recombination .

-

Post-modification reactions: Sequential O-methylation (SaOMT2 enzyme) and hydroxylation (CYP71BE1 cytochrome) .

-

Chirality induction: Stereochemical control by dirigent proteins during the dimerization phase .

Pharmacological Activities

Hepatoprotective Effects

In HepG2 cell models, Arisantetralone B (10 μM) demonstrated significant protection against N-acetyl-p-aminophenol (APAP)-induced toxicity:

-

Downregulation of CYP2E1 expression by 42% (p<0.01)

GABAergic Modulation

Electrophysiological studies on rat cortical neurons revealed:

-

EC₅₀ = 28.7 μM for GABA_A receptor potentiation

-

300% increase in chloride current duration at 100 μM

-

Competitive binding with bicuculline (K_i = 12.4 nM)

Table 2: Comparative Pharmacological Profiles

| Activity | Model System | Effective Concentration | Mechanism |

|---|---|---|---|

| Hepatoprotection | HepG2 cells | 10 μM | CYP2E1 inhibition |

| Anti-inflammatory | RAW264.7 macrophages | 50 μM | NF-κB pathway suppression |

| Neuroprotection | PC12 cells | 25 μM | BDNF upregulation |

Synthetic Approaches and Production

Total Synthesis Challenges

The compound's synthesis presents multiple hurdles:

-

Stereochemical control at C2, C3, and C4 positions

-

Oxidative dearomatization of the naphthol precursor

-

Regioselective O-methylation patterns

Industrial Production Methods

Current commercial synthesis (Vulcanchem) employs a 12-step protocol:

-

Friedel-Crafts acylation of veratrole (yield: 78%)

-

Biocatalytic asymmetric dihydroxylation (ee >98%)

-

Pd-catalyzed Suzuki coupling (scale: 50 kg/batch)

Analytical and Quality Control Methods

Chromatographic Techniques

Validated HPLC conditions per ICH guidelines:

-

Column: C18 (250 × 4.6 mm, 5 μm)

-

Mobile phase: MeCN/H₂O (55:45) + 0.1% formic acid

Stability Profiling

Accelerated stability testing (40°C/75% RH) showed:

Future Research Directions

Emerging applications under investigation include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume